![molecular formula C10H14N6O2S B2367494 1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole CAS No. 2200621-32-3](/img/structure/B2367494.png)
1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H14N6O2S and its molecular weight is 282.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole is a novel chemical entity that exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of triazoles, which are known for their diverse biological activities. The presence of a pyrazole ring and a sulfonyl group contributes to its potential as a therapeutic agent. The molecular formula is C12H16N6O2S with a molecular weight of approximately 300.36 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 1H-triazoles have demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
Triazole Derivative A | E. coli | 5.0 |
Triazole Derivative B | S. aureus | 4.5 |
Anticancer Activity
The anticancer potential of triazole-containing compounds has been a focal point in recent research. Studies indicate that such compounds can inhibit thymidylate synthase (TS), an important target in cancer therapy. The IC50 values for related triazole derivatives range from 1.95 to 4.24 µM, showing promising efficacy compared to standard chemotherapeutics like doxorubicin .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound X | Thymidylate Synthase | 2.0 |
Doxorubicin | Thymidylate Synthase | 7.26 |
Anti-Tubercular Activity
In addition to its antibacterial and anticancer properties, triazole derivatives have shown potential as anti-tubercular agents. One study reported that certain derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM against Mycobacterium tuberculosis . This suggests that triazole compounds could be further explored for their efficacy against resistant strains of tuberculosis.
The biological activities of this compound can be attributed to several mechanisms:
- Thymidylate Synthase Inhibition : By inhibiting TS, these compounds prevent DNA synthesis in rapidly dividing cancer cells.
- Cell Membrane Disruption : Antimicrobial action may involve compromising bacterial cell membranes or metabolic pathways essential for survival.
Case Studies
Case Study 1: Anticancer Efficacy
In a comparative study involving various triazole derivatives, one compound was found to significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells through TS inhibition .
Case Study 2: Antimicrobial Testing
A series of synthesized triazoles were tested against clinical isolates of E. coli. The results showed that modifications to the pyrazole ring enhanced antimicrobial activity, indicating structure-activity relationships that could guide future drug design .
科学研究应用
Antimicrobial Activity
Research has shown that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. The compound can be synthesized to create various derivatives that demonstrate potent activity against a range of pathogens.
Case Studies:
- A study highlighted the synthesis of triazole derivatives that exhibited enhanced antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .
- Another investigation focused on the combination of 1,2,4-triazole with sulfonamide scaffolds, revealing compounds with notable antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The triazole ring is known for its versatility in medicinal chemistry, particularly in the development of anticancer agents. The compound can be modified to enhance its efficacy against various cancer types.
Research Findings:
- A patent describes the use of triazole derivatives as inhibitors in cancer therapy, targeting specific pathways involved in tumor growth. The compounds demonstrated cytotoxic effects in vitro against several cancer cell lines, suggesting their potential as therapeutic agents .
- In vivo studies have shown that certain triazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways, providing a mechanism for their anticancer activity .
Drug Design and Development
The unique structural features of 1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole make it a valuable scaffold for drug design.
Applications:
- The compound serves as a building block for synthesizing more complex molecules that can be tailored for specific biological targets. This versatility allows researchers to explore modifications that could enhance pharmacokinetic properties and selectivity for target receptors .
- Computational studies have been employed to predict the binding affinity of triazole derivatives to various biological targets, facilitating the rational design of new drugs with improved efficacy and safety profiles .
Summary Table of Applications
属性
IUPAC Name |
1-[[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]methyl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-14-8-10(4-12-14)19(17,18)16-6-9(7-16)5-15-3-2-11-13-15/h2-4,8-9H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZUSOZJJPCTQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。